Synthesis and Characterization of 7-(diethylamino)coumarin: A Comprehensive Technical Guide
Synthesis and Characterization of 7-(diethylamino)coumarin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 7-(diethylamino)coumarin, a versatile fluorescent molecule with significant applications in various scientific fields. This document details experimental protocols for its synthesis via Pechmann condensation and its characterization using various spectroscopic techniques.
Synthesis of 7-(diethylamino)coumarin
The synthesis of 7-(diethylamino)coumarin is commonly achieved through the Pechmann condensation, a classic method for coumarin synthesis.[1][2] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. An alternative route is the Knoevenagel condensation.[3][4]
Pechmann Condensation: Experimental Protocol
This protocol outlines the synthesis of 7-(diethylamino)coumarin from 3-(diethylamino)phenol and ethyl acetoacetate.
Materials:
-
3-(Diethylamino)phenol
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Ethyl acetoacetate
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Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
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Ethanol
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Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
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Stirring apparatus
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Heating mantle
Procedure:
-
In a round-bottom flask, carefully add 10 mmol of 3-(diethylamino)phenol to 10 ml of concentrated sulfuric acid, ensuring the mixture is cooled in an ice bath to maintain a temperature of 5°C.
-
To this mixture, slowly add 10 mmol of ethyl acetoacetate while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 18 hours in an open atmosphere.
-
After 18 hours, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A precipitate will form. Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain pure 7-(diethylamino)coumarin.
Characterization of 7-(diethylamino)coumarin
The synthesized 7-(diethylamino)coumarin can be characterized using a variety of spectroscopic techniques to confirm its structure and purity.
Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from the characterization of 7-(diethylamino)coumarin and its derivatives.
| Characterization Technique | Parameter | Typical Value | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.0-7.5 ppm; N-CH₂ protons: ~3.4 ppm (quartet); CH₃ protons: ~1.2 ppm (triplet) | [5] |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~162 ppm; Aromatic carbons: ~97-157 ppm; N-CH₂ carbon: ~45 ppm; CH₃ carbon: ~12 ppm | [5] |
| FT-IR | Wavenumber (cm⁻¹) | C=O stretching (lactone): ~1700-1730 cm⁻¹; C=C stretching (aromatic): ~1600-1450 cm⁻¹; C-N stretching: ~1350-1250 cm⁻¹; C-O stretching: ~1250-1000 cm⁻¹ | [5] |
| UV-Vis Spectroscopy | λmax (in Ethanol) | ~375 nm | [6] |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: 218.1176 | [7] |
Experimental Protocols for Characterization
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Dissolve 5-25 mg of the purified 7-(diethylamino)coumarin in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the acquired data to obtain the final spectra for analysis.
Objective: To identify the functional groups present in the molecule.
Procedure (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8]
-
Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum.
Objective: To determine the wavelength of maximum absorbance.
Procedure:
-
Prepare a dilute solution of 7-(diethylamino)coumarin in a suitable solvent (e.g., ethanol).
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank cuvette with the cuvette containing the sample solution.
-
Scan the absorbance of the sample over a range of wavelengths (typically 200-800 nm) to determine the λmax.[9][10]
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Liquid Chromatography-Mass Spectrometry - LC-MS): [7]
-
Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).
-
Inject the sample into the liquid chromatograph, which separates the components of the sample.
-
The separated components are then introduced into the mass spectrometer.
-
The mass spectrometer ionizes the sample and separates the ions based on their mass-to-charge ratio, generating a mass spectrum.
Applications and Workflow Visualization
7-(diethylamino)coumarin and its derivatives are widely used as fluorescent probes due to their sensitivity to the local environment.[11][12] A notable application is in the field of gene delivery, where they are used to label carrier molecules to study their interaction with nucleic acids.[13]
Caption: Workflow for utilizing 7-(diethylamino)coumarin as a fluorescent tag in gene delivery studies.
References
- 1. jetir.org [jetir.org]
- 2. ijsart.com [ijsart.com]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
- 7. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 11. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
